

Application Notes and Protocols for (S)-Lercanidipine in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: (S)-Lercanidipine

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Introduction

(S)-Lercanidipine, the pharmacologically more active enantiomer of the dihydropyridine calcium channel blocker Lercanidipine, is a potent inhibitor of L-type calcium channels.^[1] Its high lipophilicity results in a slower onset and longer duration of action compared to other calcium channel antagonists.^{[2][3]} These characteristics, along with its effects on T-type calcium channels, make it a subject of significant interest in cardiovascular research and drug development.^{[4][5][6]} Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like **(S)-Lercanidipine** on ion channel function with high fidelity.^[7] These application notes provide detailed protocols for the use of **(S)-Lercanidipine** in patch clamp studies to analyze its effects on L-type and T-type calcium channels.

Data Presentation: Quantitative Analysis of (S)-Lercanidipine Activity

The following tables summarize the inhibitory concentrations (IC₅₀) of **(S)-Lercanidipine** on different calcium channel subtypes as determined by patch clamp electrophysiology.

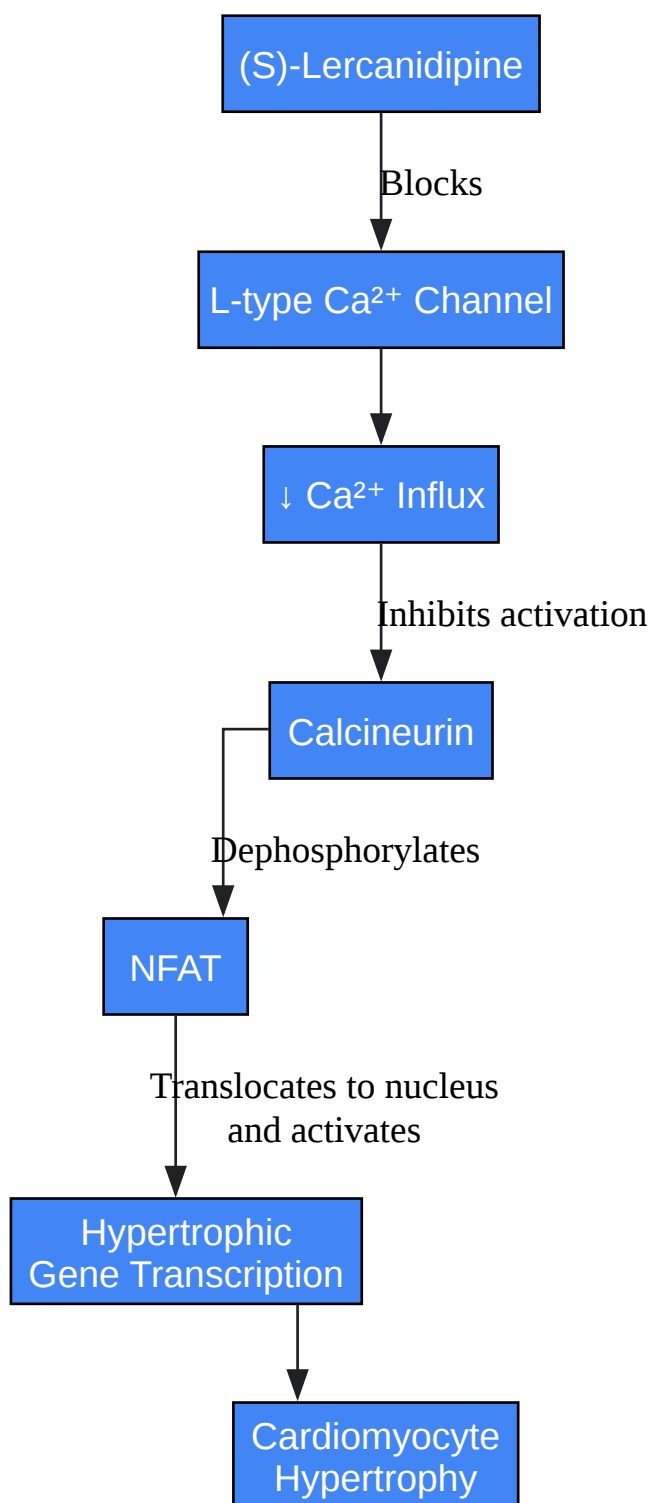
Target Ion Channel	Cell Type	IC50 (nM)	Holding Potential (mV)	Reference
L-type (CaV1.2b - vascular)	CHO cells	18	-80	[8]
L-type (CaV1.2a - cardiac)	CHO cells	33	-80	[8]
L-type	Human right atrial trabeculae	127	Not Specified	[9]

Enantiomer	Target Ion Channel	Cell Type	IC50 (nM)	Holding Potential (mV)	Reference
(S)-Lercanidipine	L-type (CaV1.2b - vascular)	CHO cells	18	-80	[8]
(R)-Lercanidipine	L-type (CaV1.2b - vascular)	CHO cells	74	-80	[8]

(S)-Lercanidipine is approximately 4.1-fold more potent than its (R)-enantiomer in blocking the vascular L-type calcium channel subunit.[\[8\]](#)

Signaling Pathways Modulated by Lercanidipine

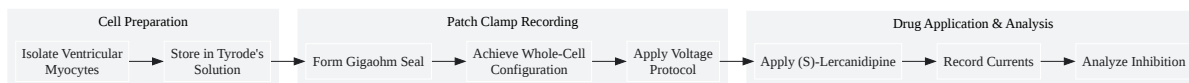
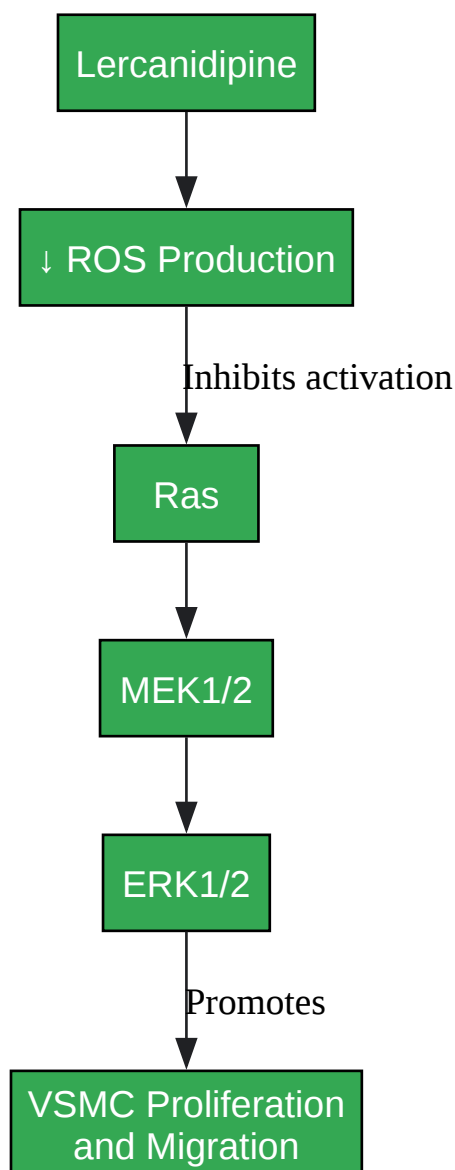
Lercanidipine has been shown to modulate several intracellular signaling pathways beyond its direct ion channel blocking activity. These pleiotropic effects contribute to its overall pharmacological profile.



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Lercanidipine's inhibition of the Calcineurin-NFAT pathway.

Lercanidipine can attenuate cardiomyocyte hypertrophy by inhibiting the calcium-dependent calcineurin-NFAT signaling pathway.[4][10] By blocking L-type calcium channels, Lercanidipine reduces intracellular calcium influx, thereby preventing the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT.[10]



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